molecular formula C13H15N3O2S B2361161 1-(4-methoxy-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl)ethan-1-one CAS No. 730997-92-9

1-(4-methoxy-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl)ethan-1-one

Cat. No.: B2361161
CAS No.: 730997-92-9
M. Wt: 277.34
InChI Key: WFMNWIAFUHOHDR-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray diffraction (XRD), IR spectroscopy, and NMR spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through techniques such as melting point determination and NMR spectroscopy .

Scientific Research Applications

Chemical Synthesis and Modifications

  • The compound has been utilized in the alkylation, aminomethylation, and cyanoethylation of 1,2,4-triazole-3-thiols, showcasing its potential in creating a variety of sulfanyl-1,2,4-triazoles (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
  • It has been part of the synthesis process for novel bis-1,2,4-triazole derivatives, indicating its role in expanding the chemical library of triazole derivatives with potential applications in various fields (Bekircan & Bektaş, 2006).

Pharmacological Properties and Applications

  • The compound was involved in the synthesis and investigation of its derivatives for pharmacological properties. Notably, its derivatives were studied for their effects on the central nervous system (CNS) in mice, highlighting its relevance in pharmacological research (Maliszewska-Guz et al., 2005).
  • It was also key in the synthesis of new thiosemicarbazide and 1,2,4-triazole derivatives, which were evaluated for antimicrobial properties, suggesting its importance in the development of potential antimicrobial agents (Popiołek et al., 2011).

Structural and Molecular Analysis

  • The compound contributed to the structural analysis of newly synthesized molecules, with studies involving IR, 1D and 2D NMR spectroscopy, indicating its significance in the field of molecular characterization and structural chemistry (Wurfer & Badea, 2021).

Expansion into Novel Compounds and Complexes

  • Research involved the expansion into novel lead compounds targeting specific diseases, such as tuberculosis, demonstrating its potential in drug discovery and medicinal chemistry (Sharma et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, some 1,2,4-triazole derivatives have been found to exhibit significant antibacterial activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Some compounds may be toxic or hazardous, and appropriate safety precautions should be taken when handling them .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential uses, such as its potential as an antibacterial agent . Additionally, further studies could be conducted to better understand its physical and chemical properties, as well as its mechanism of action.

Properties

IUPAC Name

1-[4-methoxy-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9(17)10-4-5-12(18-3)11(6-10)7-19-13-15-14-8-16(13)2/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMNWIAFUHOHDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NN=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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